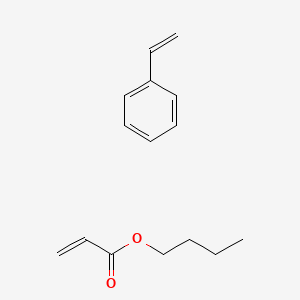

Butyl prop-2-enoate;styrene

Overview

Description

Butyl prop-2-enoate (Butyl acrylate): Butyl acrylate (CAS 141-32-2, C₇H₁₂O₂) is an acrylic ester formed by the condensation of acrylic acid and 1-butanol. It is a clear, colorless liquid with a sharp odor, low water solubility, and applications in coatings, adhesives, sealants, and impact modifiers for plastics . Its polymerization behavior is notable in controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), where additives like α-hydroxy carbonyl compounds enhance conversion rates and reduce polydispersity .

Styrene: Styrene (C₈H₈, CAS 100-42-5) is a vinyl aromatic monomer widely used to produce polystyrene, rubber, and copolymers. It is a volatile, flammable liquid with a sweet odor. Styrene’s copolymerization with acrylates (e.g., butyl acrylate) improves mechanical properties and thermal stability in materials like adhesives and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate;styrene involves the polymerization of butyl acrylate and styrene monomers. The polymerization can be carried out using different methods such as solution polymerization, suspension polymerization, or emulsion polymerization. The choice of method depends on the desired properties of the final product .

Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out at temperatures ranging from 60°C to 90°C.

Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizer such as polyvinyl alcohol. The polymerization is initiated using a water-soluble initiator like potassium persulfate. The reaction temperature is usually maintained between 70°C and 90°C.

Emulsion Polymerization: This method involves emulsifying the monomers in water using surfactants. The polymerization is initiated using a water-soluble initiator, and the reaction is carried out at temperatures between 50°C and 80°C.

Industrial Production Methods

Industrial production of this compound typically employs emulsion polymerization due to its ability to produce high molecular weight polymers with excellent mechanical properties. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Radical Polymerization

Butyl acrylate-styrene copolymer forms via free radical polymerization. Typical conditions involve:

| Initiator | Temperature (°C) | Solvent | Reaction Time (h) | Molecular Weight (kDa) |

|---|---|---|---|---|

| Benzoyl peroxide | 60–80 | Bulk/Emulsion | 4–12 | 50–500 |

| AIBN | 70–90 | Toluene | 6–18 | 100–600 |

The styrene moiety enhances rigidity, while butyl acrylate imparts flexibility, enabling tunable glass transition temperatures () between −45°C (pure butyl acrylate) and 100°C (pure polystyrene) .

Copolymer Composition Effects

Varying monomer ratios significantly influence polymer properties:

| Butyl Acrylate (%) | Styrene (%) | (°C) | Tensile Strength (MPa) | Applications |

|---|---|---|---|---|

| 70 | 30 | −20 | 1.5 | Pressure-sensitive adhesives |

| 50 | 50 | 25 | 12.0 | Coatings, films |

| 30 | 70 | 60 | 30.0 | Structural plastics |

Data adapted from copolymer studies .

Crosslinking Reactions

The copolymer undergoes crosslinking to enhance thermal stability:

-

Peroxide-Induced Crosslinking : Dicumyl peroxide (1–5 wt%) at 160–180°C forms covalent bonds between polymer chains, increasing decomposition temperature by 40–60°C .

-

Radiation Crosslinking : Gamma irradiation (50–200 kGy) creates free radicals that recombine into crosslinks, improving solvent resistance .

Functionalization

The ester group in butyl acrylate allows nucleophilic substitution:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ammonia | 80°C, 24 h | Acrylamide-styrene copolymer | Hydrogel matrices |

| Ethylene diamine | Reflux, THF, 12 h | Amine-functionalized copolymer | Ion-exchange resins |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals two-stage degradation:

-

Butyl Acrylate Segment : Degrades at 200–350°C via ester cleavage, releasing butanol and acrylic acid .

-

Styrene Segment : Degrades at 350–450°C through random scission, yielding styrene monomers and oligomers .

Hydrolytic Degradation

In alkaline conditions (pH > 10), ester hydrolysis occurs:

This reaction is accelerated at elevated temperatures (80°C), with half-life reduced from 200 h (pH 7) to 2 h (pH 12) .

Comparative Reactivity with Analogous Copolymers

| Copolymer System | Key Reaction Differences | Stability (vs. Butyl Acrylate-Styrene) |

|---|---|---|

| Methyl Acrylate-Styrene | Faster hydrolysis due to less steric hindrance | Lower thermal stability (−10%) |

| Butyl Acrylate-Acrylonitrile | Nitrile groups resist hydrolysis | Higher chemical resistance (+25%) |

| Ethyl Acrylate-Styrene | Intermediate and degradation kinetics | Comparable |

Scientific Research Applications

Coatings and Paints

Butyl prop-2-enoate; styrene copolymers are extensively used in the coatings industry due to their excellent adhesion, flexibility, and weather resistance. They are ideal for:

- Architectural Coatings : Provide durability and aesthetic appeal.

- Automotive Paints : Offer protection against environmental factors.

Case Study : A study demonstrated that coatings formulated with butyl prop-2-enoate; styrene exhibited superior scratch resistance compared to traditional formulations, making them suitable for high-performance applications .

Adhesives

The adhesive properties of butyl prop-2-enoate; styrene make it a popular choice in the production of:

- Pressure-Sensitive Adhesives (PSAs) : Used in tapes and labels.

- Structural Adhesives : Employed in automotive and construction industries.

Data Table: Adhesive Performance Comparison

| Type of Adhesive | Tensile Strength (MPa) | Elongation at Break (%) | Application Area |

|---|---|---|---|

| Butyl Acrylate | 20 | 300 | Tapes |

| Styrene Copolymer | 25 | 250 | Structural Bonds |

This table illustrates the enhanced performance characteristics of adhesives based on butyl prop-2-enoate; styrene compared to traditional options.

Textiles

In textile applications, butyl prop-2-enoate; styrene is used for:

- Fabric Coatings : Improves water resistance and durability.

- Textile Finishing Agents : Enhances softness and drape.

Case Study : A textile manufacturer reported a significant increase in water repellency when using a coating based on butyl prop-2-enoate; styrene compared to standard acrylic coatings .

Plastics and Synthetic Fibers

The incorporation of butyl prop-2-enoate into plastic formulations enhances:

- Impact Resistance : Ideal for consumer goods and automotive parts.

- Thermal Stability : Suitable for high-temperature applications.

Data Table: Polymer Properties Comparison

| Polymer Type | Impact Resistance (kJ/m²) | Thermal Stability (°C) |

|---|---|---|

| Standard Acrylic | 5 | 80 |

| Butyl Prop-2-enoate/Styrene | 10 | 120 |

This comparison highlights the superior mechanical properties of polymers modified with butyl prop-2-enoate; styrene.

Environmental Considerations

While butyl prop-2-enoate; styrene offers numerous advantages, it is essential to consider its environmental impact. The compound is flammable and requires careful handling during production and application processes . Ongoing research aims to develop greener alternatives or methods to mitigate its environmental footprint.

Mechanism of Action

The mechanism of action of Butyl prop-2-enoate;styrene involves the formation of a polymer network through the polymerization of butyl acrylate and styrene monomers. The polymerization process creates a three-dimensional network of polymer chains, which imparts the material with its unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of free radical polymerization .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Properties of Butyl Acrylate, Styrene, and Comparable Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|

| Butyl acrylate | C₇H₁₂O₂ | 145–149 | 0.2 g/100 mL | Coatings, adhesives, plastics |

| Styrene | C₈H₈ | 145–146 | 0.03 g/100 mL | Polystyrene, rubber, copolymers |

| Methyl acrylate | C₄H₆O₂ | 80 | 5.2 g/100 mL | Textiles, adhesives |

| Ethyl acrylate | C₅H₈O₂ | 99–101 | 1.5 g/100 mL | Paints, latexes |

| Trimethylolpropane Triacrylate (TMPTA) | C₁₅H₂₀O₆ | >300 (decomposes) | Insoluble | UV-curable coatings, adhesives |

Butyl acrylate exhibits higher hydrophobicity compared to methyl and ethyl acrylates, making it suitable for water-resistant coatings. Styrene’s low water solubility and aromatic structure contribute to its rigidity in polymers. TMPTA, a trifunctional acrylate, offers superior crosslinking efficiency but requires specialized curing methods .

Polymerization Behavior

Table 2: Polymerization Characteristics

| Compound | Polymerization Method | Reaction Efficiency | Polydispersity Index (PDI) |

|---|---|---|---|

| Butyl acrylate | NMP with BlocBuilder MA | High (90%+ conversion) | 1.2–1.4 |

| Styrene | NMP with BlocBuilder MA | Moderate (70–80%) | 1.3–1.5 |

| Methyl acrylate | Conventional free radical | Moderate | 1.5–2.0 |

| TMPTA | UV-initiated radical | Fast curing | <1.5 |

Butyl acrylate and styrene show improved polymerization efficiency in continuous flow reactors due to rapid mixing and temperature control. Additives like acetonitrile or malononitrile accelerate butyl acrylate’s NMP while maintaining low PDI . Styrene’s slower polymerization in NMP systems is attributed to its lower radical stability compared to acrylates.

Copolymer Performance

Butyl acrylate-styrene copolymers are widely used for their balanced flexibility and strength. For example:

- Styrene-butyl acrylate-acrylic acid terpolymers exhibit enhanced adhesion and weather resistance in coatings .

- Gradient copolymers (e.g., butyl acrylate/acrylic acid) demonstrate superior self-assembly in solution compared to block copolymers, enabling tailored nanostructures .

In contrast, methyl methacrylate-styrene copolymers prioritize optical clarity and rigidity, as seen in automotive components .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing butyl prop-2-enoate-styrene copolymers with controlled molecular weight distributions?

- Methodological Answer : Use nitroxide-mediated polymerization (NMP) with BlocBuilder MA as an initiator in continuous flow reactors. This approach enhances conversion rates and reduces polydispersity indices (PDI) compared to batch reactors. Additives like α-hydroxy ketones or methyl-substituted compounds further accelerate polymerization while maintaining low PDIs. Monitor reaction parameters (temperature, flow rate) to optimize molecular weight control .

Q. How can spectroscopic techniques confirm copolymer composition and structural integrity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze monomer incorporation ratios and sequence distribution. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester linkages in butyl prop-2-enoate). Cross-validate with gel permeation chromatography (GPC) for molecular weight data. For crystalline domains, X-ray diffraction (XRD) paired with SHELX software refines crystal structure models .

Q. What experimental approaches determine the thermal stability and decomposition kinetics of butyl prop-2-enoate-styrene copolymers?

- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to assess decomposition temperatures. Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) and phase transitions. Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation. Compare results with atomistic simulations of bond dissociation energies .

Q. How do researchers characterize self-assembly behavior in butyl prop-2-enoate-styrene copolymers?

- Methodological Answer : Utilize small-angle neutron scattering (SANS) to study micelle formation in selective solvents. Dynamic light scattering (DLS) measures hydrodynamic radii of self-assembled structures. Pair with coarse-grained molecular dynamics (CG-MD) simulations (e.g., bead-spring models) to predict aggregation patterns and compare with experimental data .

Q. What protocols ensure reproducibility in copolymer synthesis across different laboratories?

- Methodological Answer : Standardize monomer purification (e.g., inhibitor removal via alumina columns), initiator concentrations, and reaction temperatures. Document solvent quality (e.g., n-dodecane purity) and degassing procedures. Use interlaboratory comparisons with shared reference materials to validate protocols .

Advanced Research Questions

Q. How can contradictions between simulation predictions and experimental data in copolymer studies be resolved?

- Methodological Answer : Conduct multiscale modeling: first, validate coarse-grained simulations (e.g., bead-spring models) against neutron scattering data, then refine with atomistic simulations. Adjust force fields to match experimental Tg or density values. Use Bayesian inference to quantify uncertainties in model parameters .

Q. What strategies optimize surface adsorption of butyl prop-2-enoate-styrene copolymers for coating applications?

- Methodological Answer : Simulate adsorption kinetics using CG-MD with varied surface interaction strengths and temperatures. Experimentally validate via quartz crystal microbalance (QCM-D) to measure mass uptake. Correlate adsorption efficiency with copolymer architecture (block vs gradient) and solvent selectivity .

Q. How do architectural variations (block vs gradient copolymers) impact mechanical properties?

- Methodological Answer : Synthesize gradient copolymers via controlled radical polymerization and compare with block copolymers. Test tensile strength and elasticity using dynamic mechanical analysis (DMA). Model stress-strain behavior with finite element analysis (FEA) informed by monomer sequence data .

Q. What advanced techniques accelerate polymerization while maintaining low PDIs?

- Methodological Answer : Combine flow chemistry with microwave-assisted polymerization. Use in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize initiator/accelerator ratios (e.g., BlocBuilder MA with cyano compounds) to reduce reaction times without broadening molecular weight distributions .

Q. How can biocompatibility of butyl prop-2-enoate-styrene hydrogels be systematically evaluated?

- Methodological Answer : Perform cytotoxicity assays (e.g., MTT) with fibroblast cell lines. Assess degradation profiles in simulated physiological conditions (pH 7.4, 37°C). Use confocal microscopy to study cell adhesion on copolymer surfaces. Validate with in vivo models for inflammation response .

Properties

CAS No. |

25767-47-9 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

butyl prop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3 |

InChI Key |

TUZBYYLVVXPEMA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |

Canonical SMILES |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |

Key on ui other cas no. |

25767-47-9 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.